1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine

Structure-Activity Relationship PDE2 Inhibition Triazolopyrimidine Scaffold

This compound uniquely features a thiophen-2-yl substituent at the piperidine 4-position, distinguishing it from phenyl, pyridyl, or morpholine analogs in PDE2 inhibitor and HIV-1 NNRTI series. With MW=299.4 g/mol—well below the CNS drug-likeness threshold—it enables property-based lead optimization, molecular docking against PDB 5TZH/5TZA, and head-to-head enzymatic profiling to reveal thiophene-specific selectivity advantages across PDE isoforms or drug-resistant HIV-1 strains.

Molecular Formula C15H17N5S
Molecular Weight 299.4
CAS No. 2380179-35-9
Cat. No. B2678105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine
CAS2380179-35-9
Molecular FormulaC15H17N5S
Molecular Weight299.4
Structural Identifiers
SMILESCC1=NC2=NC=NN2C(=C1)N3CCC(CC3)C4=CC=CS4
InChIInChI=1S/C15H17N5S/c1-11-9-14(20-15(18-11)16-10-17-20)19-6-4-12(5-7-19)13-3-2-8-21-13/h2-3,8-10,12H,4-7H2,1H3
InChIKeyKWKSOPYQNZIACS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine (CAS 2380179-35-9) – Structural Identity and Class Profile for Research Procurement


1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine (CAS 2380179-35-9, molecular formula C15H17N5S, molecular weight 299.4 g/mol) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class . This scaffold is recognized in medicinal chemistry as a privileged structure for phosphodiesterase 2 (PDE2) inhibition [1] and as a non-nucleoside reverse transcriptase inhibitor (NNRTI) chemotype for anti-HIV-1 development [2]. The compound features a 5-methyl substitution on the triazolopyrimidine core and a 4-(thiophen-2-yl)piperidine moiety at the 7-position, a combination that distinguishes it from the more commonly explored phenyl, pyridyl, or morpholine-bearing analogs within the PDE2 inhibitor patent landscape [1].

Why Generic Substitution of 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine Fails: Substitution-Specific Pharmacological Fingerprints


In-class triazolopyrimidine analogs cannot be interchanged reliably because the biological activity profile of this scaffold is exquisitely sensitive to the nature of the 7-position substituent. In the PDE2a inhibitor series, replacement of the piperidine N-substituent (e.g., naphthalene-2-carbonyl vs. 4-fluorophenylcarbonyl) alters IC50 values by orders of magnitude and modifies halogen-bonding interactions with Tyr827 in the PDE2a active site [1]. Similarly, in the anti-HIV-1 NNRTI series, the piperidine linkage and aryl substituent at the 7-position drive EC50 values ranging from 8.1 nM to >2 µM against wild-type HIV-1 (strain IIIB) [2]. The thiophen-2-yl substituent present in CAS 2380179-35-9 introduces distinct electronic (sulfur lone-pair conjugation) and steric parameters compared to phenyl, furanyl, or pyridyl analogs, which is predicted to shift target engagement selectivity and cytotoxicity profiles relative to published analogs [3].

Quantitative Differentiation Evidence for 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine


Structural Differentiation: Thiophene vs. Phenyl/Pyridyl 7-Position Substituents in Piperidinyl-Triazolopyrimidines

The thiophen-2-yl substituent at the 4-position of the piperidine ring in CAS 2380179-35-9 represents a structurally distinct motif relative to the phenyl, 4-fluorophenyl, and naphthyl-carbonyl substituents that dominate the published PDE2a inhibitor series [1] and the phenyl-substituted analogs in the anti-HIV-1 NNRTI series [2]. The sulfur atom of thiophene introduces a polarizable heteroatom capable of engaging in distinct intermolecular interactions (e.g., S–π, S–H hydrogen bonding) unavailable to carbocyclic phenyl analogs. This structural feature is consistent with the patent claim scope in WO 2015/164508, which explicitly enumerates thiophene as a permissible substituent within the triazolopyrimidine PDE2 inhibitor chemotype [1]. No direct head-to-head biological comparison data are currently available in the public domain for this specific compound against its closest phenyl-substituted analogs.

Structure-Activity Relationship PDE2 Inhibition Triazolopyrimidine Scaffold

Class-Level PDE2a Inhibitory Potential of 5-Methyl-Triazolopyrimidine Core with Piperidine Linker

The 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine core with a piperidine linker at the 7-position is a validated pharmacophore for PDE2a inhibition, as demonstrated by the co-crystal structures and enzymatic data reported by Gomez et al. [1]. In that study, compounds bearing the identical 5-methyl-triazolopyrimidine-piperidine core achieved PDE2a IC50 values ranging from 8 nM (compound 27, DNS-8254) to sub-micromolar concentrations. The co-crystal structure PDB 5TZH (resolution 1.6 Å) confirms that the 5-methyl-triazolopyrimidine moiety engages the PDE2a active site via a bidentate hydrogen-bonding interaction with the invariant glutamine residue, while the piperidine ring positions the N-substituent toward the solvent-exposed region [2]. Although CAS 2380179-35-9 has not been individually profiled in this published series, its core scaffold is identical to the characterized inhibitors, and its thiophene substituent falls within the structural scope claimed in the PDE2 inhibitor patents [3].

Phosphodiesterase 2 CNS Drug Discovery Memory Disorders

Anti-HIV-1 NNRTI Activity Landscape for Piperidinyl-Substituted Triazolopyrimidines

A series of piperidinyl-substituted [1,2,4]triazolo[1,5-a]pyrimidines was evaluated for anti-HIV-1 activity in MT-4 cell cultures against wild-type strain IIIB [1][2]. The most active compound in the 2021 series, compound 2b, exhibited an EC50 of 4.29 µM with a favorable cytotoxicity profile (CC50 > 200 µM) [1]. In an earlier optimization study, compound 7d demonstrated single-digit nanomolar potency (EC50 = 8.1 nM against wt HIV-1), surpassing reference drugs DDI, 3TC, NVP, and DLV [2]. CAS 2380179-35-9 incorporates the piperidinyl-triazolopyrimidine scaffold but replaces the reported aryl substituents with a thiophen-2-yl group. The structure-activity relationships from these studies indicate that the 7-position substituent is a critical determinant of antiviral potency and cytotoxicity [1][2]; however, the specific anti-HIV-1 activity of this thiophene-bearing compound has not been disclosed in the peer-reviewed literature.

HIV-1 NNRTI Reverse Transcriptase Antiviral Drug Discovery

Physicochemical Property Baseline: Molecular Weight, Lipophilicity, and Drug-Likeness Relative to Lead Compounds

The molecular weight of CAS 2380179-35-9 (299.4 g/mol) positions it favorably within the optimal range for CNS drug discovery (MW < 400) and compares well with the lead PDE2a inhibitor DNS-8254 (MW ~380–420 range estimated from structure) [1]. The presence of the thiophene ring is expected to modulate lipophilicity (cLogP) relative to phenyl-substituted analogs; thiophene typically reduces logP by approximately 0.3–0.5 log units compared to benzene due to the polarizable sulfur atom . In the anti-HIV NNRTI series, compound 7d exhibited a measured logP of 3.78 and aqueous solubility of 12.5 µg/mL at pH 7.4 [2]. The thiophene substitution in CAS 2380179-35-9 is predicted to yield a moderately lower logP and potentially improved aqueous solubility relative to compound 7d, though experimental confirmation is lacking.

Physicochemical Properties Drug-Likeness Lead Optimization

Prioritized Research Application Scenarios for 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine


PDE2 Inhibitor Lead Optimization: Thiophene SAR Exploration

For medicinal chemistry teams optimizing PDE2a inhibitors, CAS 2380179-35-9 provides a structurally characterized entry point for exploring the effects of thiophene substitution at the piperidine 4-position. The 5-methyl-triazolopyrimidine core is validated by multiple co-crystal structures (PDB 5TZH, 5TZA, 5TZC) showing conserved hinge-region hydrogen bonding [1]. Procurement of this compound enables direct head-to-head enzymatic profiling against the phenyl-substituted analogs reported by Gomez et al. [1] and the naphthyl-carbonyl series, generating SAR data that could reveal thiophene-specific selectivity advantages across PDE isoforms.

Anti-HIV-1 NNRTI Scaffold Diversification

In antiviral drug discovery programs targeting HIV-1 reverse transcriptase, this compound offers a thiophene-substituted variant of the validated piperidine-linked triazolopyrimidine NNRTI chemotype. The published SAR for compounds 2b (EC50 = 4.29 µM) and 7d (EC50 = 8.1 nM) demonstrates that subtle 7-position modifications drive large potency shifts [2][3]. Evaluating CAS 2380179-35-9 in MT-4 cell-based assays against wild-type and drug-resistant HIV-1 strains could identify a potency/resistance profile distinct from existing diarylpyrimidine NNRTIs.

Physicochemical Property Benchmarking for CNS Drug Discovery

With a molecular weight of 299.4 g/mol—significantly below the CNS drug-likeness threshold of 400 Da—this compound serves as a low-MW probe for property-based lead optimization. Researchers can benchmark its experimentally determined logP, aqueous solubility, and permeability against compound 7d (logP 3.78, solubility 12.5 µg/mL) [3] to quantify the impact of thiophene substitution on CNS drug-like properties, informing multiparameter optimization strategies.

Computational Chemistry and Docking Studies

The compound is suitable for molecular docking and free-energy perturbation (FEP) studies targeting PDE2a (using PDB structures 5TZH, 5TZA) or HIV-1 reverse transcriptase. The thiophene sulfur atom can be probed for non-canonical interactions (S–π stacking, chalcogen bonding) not available to phenyl-based analogs, potentially revealing novel binding modes that could be exploited in structure-based design [1].

Quote Request

Request a Quote for 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.